molecular formula C23H27NO3 B12580922 4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide CAS No. 644980-51-8

4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide

Cat. No.: B12580922
CAS No.: 644980-51-8
M. Wt: 365.5 g/mol
InChI Key: BWMGUSPZDARREC-UHFFFAOYSA-N
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Description

4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide (CAS 644980-47-2) is a synthetic substituted benzamide with a molecular formula of C24H29NO3 and a molecular weight of 379.5 g/mol. This compound is of significant interest in medicinal chemistry and pharmacological research, particularly for the development of novel anti-protozoal agents. Research into structurally similar N-benzoyl-2-hydroxybenzamide compounds has demonstrated potent activity against pathogenic protozoa, including Plasmodium falciparum (K1 isolate, a malaria parasite) and Leishmania donovani , indicating its value as a chemical scaffold in infectious disease research . The compound's mechanism of action is believed to involve interaction with specific biological targets. Molecular docking studies suggest that analogous benzamide derivatives can act as potent agonists for G Protein-Coupled Receptors (GPCRs) like GPR35, a target implicated in pain, inflammatory, and metabolic diseases . Furthermore, the benzamide core is a privileged structure in drug discovery, known to confer metabolic stability and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, making it a versatile candidate for lead optimization programs . This product is provided for research purposes and is strictly for laboratory use. It is not intended for human therapeutic or diagnostic use, nor for any veterinary applications. Researchers can leverage this compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate in synthesizing more complex molecules for biological screening.

Properties

CAS No.

644980-51-8

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

4-ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide

InChI

InChI=1S/C23H27NO3/c1-3-17-11-13-18(14-12-17)22(26)24-23(15-7-4-8-16-23)21(25)19-9-5-6-10-20(19)27-2/h5-6,9-14H,3-4,7-8,15-16H2,1-2H3,(H,24,26)

InChI Key

BWMGUSPZDARREC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Reaction Conditions

The initial step often involves the coupling of 2-methoxybenzoic acid (or its derivative) with cyclohexylamine. This reaction can be facilitated using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or triethylamine to activate the carboxylic acid group.

  • Reagents:

    • 2-Methoxybenzoic acid
    • Cyclohexylamine
    • Coupling agents (e.g., DCC)
  • Typical Reaction Conditions:

    • Temperature: Room temperature to reflux
    • Solvent: Dichloromethane or toluene

Ethyl Group Introduction

To introduce the ethyl group, a reaction involving ethyl iodide or ethyl bromide can be performed under basic conditions. This step may require a phase transfer catalyst to enhance the reaction efficiency.

  • Reagents:
    • Ethyl iodide or ethyl bromide
    • Base (e.g., sodium hydride)

Purification Techniques

After synthesis, purification is crucial to isolate the desired compound from by-products:

Yield and Purity Analysis

The yield and purity of the synthesized compound are critical for evaluating the success of the preparation method. Typical yields reported in literature range from 40% to over 90%, depending on the efficiency of each synthetic step.

Step Yield (%) Purity (%) Method of Purification
Formation of Amide 60-80 >95 Column Chromatography
Ethyl Group Introduction 50-70 >90 Recrystallization
Overall Synthesis 40-90 >98 Combined Techniques

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like organolithium compounds and Grignard reagents are employed.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Analgesics and Anti-inflammatory Drugs

4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide may serve as a lead compound in the development of new analgesics or anti-inflammatory medications. Its structural characteristics allow for modifications that could enhance efficacy or reduce side effects compared to existing drugs. The compound's interactions with central nervous system receptors are of particular interest for pain management therapies.

Antiparasitic Activity

Research indicates that compounds structurally related to this compound exhibit activity against various protozoan parasites, including Toxoplasma gondii and Plasmodium falciparum. A study highlighted that modifications to similar benzamide derivatives improved their anti-leishmanial activity significantly, suggesting that this compound could be explored for similar applications .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. SAR studies have shown that variations in substituents can lead to significant differences in biological activity. For instance, compounds with specific para-substituents on the aromatic rings demonstrated varied potency against target protozoa, emphasizing the importance of chemical modifications .

Case Studies and Research Findings

In vitro studies have focused on assessing the binding affinity of this compound at various biological targets. These studies are essential for predicting pharmacological effects and therapeutic uses. For example, research has shown that similar compounds exhibit moderate activity against Toxoplasma gondii parasites, indicating a promising avenue for further exploration in antiparasitic drug development .

Moreover, investigations into metabolic stability reveal that while some derivatives show rapid metabolism in human liver microsomes, modifications can enhance their stability and bioavailability. This aspect is critical for developing effective therapeutic agents with prolonged action .

Mechanism of Action

The mechanism of action of 4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s benzamide group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes such as inflammation and oxidative stress .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name R1 (Benzamide Substituent) R2 (Cyclohexyl Substituent) Key Functional Groups
This compound 4-Ethyl 2-Methoxybenzoyl Ethyl, Methoxy, Benzoyl
AH-7921 (3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) 3,4-Dichloro Dimethylamino Dichloro, Dimethylamino
Compound 4d (N-{[1-(Dimethylamino)cyclohexyl]methyl}-N-methyl-4-(trifluoromethyl)benzamide) 4-Trifluoromethyl Dimethylamino Trifluoromethyl, Dimethylamino
Compound 5a (3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-N-(2-fluoroethyl)benzamide) 3,4-Dichloro Dimethylamino, Fluoroethyl Dichloro, Fluoroethyl

Key Observations :

  • The 2-methoxybenzoyl group may confer steric hindrance or hydrogen-bonding capabilities distinct from AH-7921’s dimethylamino group .
  • Receptor Interactions: AH-7921 exhibits µ-opioid receptor agonism with low-to-moderate affinity, linked to its dichloro and dimethylamino groups . The target compound’s methoxy and ethyl groups may alter receptor selectivity or potency, though experimental data are lacking.

Key Findings :

  • Synthetic Accessibility : Compounds with trifluoromethyl (4d) or fluoroethyl (5a) groups show variable yields (21.3–76.3%), suggesting that the target compound’s methoxy and ethyl substituents may require optimized synthetic routes .

Metabolic and Stability Implications

  • Electron-Donating vs.
  • Steric Effects: The 2-methoxybenzoyl group could hinder enzymatic degradation compared to smaller substituents like dimethylamino, as seen in AH-7921 .

Biological Activity

4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide is a compound that has garnered interest for its potential biological activities, particularly in the context of anti-parasitic effects. This article provides a detailed overview of its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 2-methoxybenzoyl chloride with a cyclohexyl amine derivative. The compound's structure can be represented as follows:

C18H25NO2\text{C}_{18}\text{H}_{25}\text{N}\text{O}_{2}

This molecular formula indicates a complex structure that may contribute to its biological activity. The compound features both an ethyl group and a methoxybenzoyl moiety, which are critical for its interaction with biological targets.

Anti-Parasitic Effects

Research has shown that derivatives of benzamide, including this compound, exhibit significant activity against various protozoan parasites. Notably, studies have highlighted its effectiveness against Toxoplasma gondii and Plasmodium falciparum.

  • Toxoplasma gondii : In vitro assays indicated moderate activity of this compound against the tachyzoite stage of T. gondii, suggesting potential utility in treating toxoplasmosis .
  • Plasmodium falciparum : The compound demonstrated notable efficacy against chloroquine-resistant strains, indicating its promise as an anti-malarial agent .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds provide insights into how structural modifications influence biological activity. Key findings include:

  • Substituent Effects : The presence of an ethyl group at the para position and a methoxy group at the ortho position significantly enhances anti-parasitic activity.
  • Linker Variations : Modifications in the cyclohexyl linker also affect potency, with certain configurations yielding superior results against protozoan parasites .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and pharmacokinetic properties of this compound:

  • In Vitro Studies : A comprehensive study assessed the compound's activity against multiple strains of P. falciparum and L. donovani. Results indicated IC50 values in the low micromolar range, demonstrating effective inhibition of parasite growth .
  • ADMET Properties : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies revealed that while the compound is metabolically unstable in human liver microsomes, it retains significant activity in the absence of metabolic activation .
  • Toxicity Assessment : Toxicological evaluations using rat skeletal myoblasts indicated that while some derivatives exhibited cytotoxicity, this compound showed acceptable safety profiles at therapeutic concentrations .

Data Summary Table

ParameterValue/Description
Molecular FormulaC₁₈H₂₅N₂O₂
Target ParasitesToxoplasma gondii, Plasmodium falciparum
IC50 ValuesLow micromolar range
Metabolic StabilityPoor (0.5% remaining after 60 min in HLM with NADPH)
ToxicityAcceptable at therapeutic levels

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